molecular formula C11H10N2OS B1466924 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 1495314-54-9

2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1466924
CAS RN: 1495314-54-9
M. Wt: 218.28 g/mol
InChI Key: PUIIWVFAWMTJAA-UHFFFAOYSA-N
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Description

2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound with a thioxo group and an o-tolyl group at the 2 and 6 positions, respectively. It is an important intermediate in the synthesis of several biologically active compounds. This compound has been studied extensively in the past few decades due to its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

  • Cytotoxic Activity and Quantum Chemical Calculations :

    • Compounds derived from 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one were studied for their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations provided insights into their molecular properties (Kökbudak et al., 2020).
  • Corrosion Inhibition :

    • Thiopyrimidine derivatives, including 2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed their adsorption on metal surfaces and their effectiveness as mixed-type inhibitors (Singh, Singh, & Quraishi, 2016).
  • Antiproliferative Effects :

    • A study on the synthesis of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, including 2-thioxo derivatives, found that these compounds have significant antiproliferative effects on human leukemia cell lines (Nishimura et al., 2022).
  • Antimicrobial and Catalytic Activity :

    • Research into new Schiff bases and their metal(II) complexes, starting from 1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl compounds, demonstrated antimicrobial properties against bacteria and showed catalytic activity in chemical reactions (Aslan et al., 2017).
  • Antileishmania Activity and Molecular Docking :

    • Synthesized derivatives of 3,4-dihydropyrimidin-2(1H)-(thio)ones showed significant antileishmanial activity. Molecular docking and dynamic simulation studies provided further insights into their potential as therapeutic agents (Rode et al., 2021).
  • Synthesis of Novel Compounds for Viral Infections :

    • Novel compounds based on 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives were synthesized and evaluated for their potential in treating variola virus. Molecular modeling suggested their effectiveness as alternatives to existing drugs (Gerçek, Jumamyradova, & Senturk, 2022).

properties

IUPAC Name

6-(2-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIIWVFAWMTJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-thioxo-6-(o-tolyl)-2,3-dihydropyrimidin-4(1H)-one

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